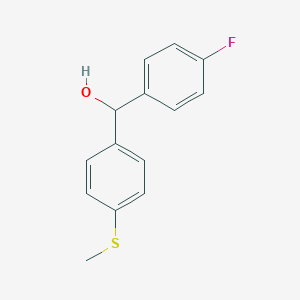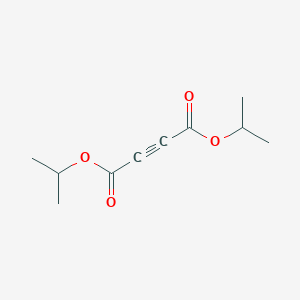
2-Butynedioic acid, bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butynedioic acid, bis(1-methylethyl) ester, also known as methyl propiolate, is an organic compound with the chemical formula C6H8O2. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis and as a flavoring agent.
Mechanism of Action
The mechanism of action of 2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester is not well understood. However, it is believed to act as an electrophile and can react with nucleophiles to form various compounds. It is also known to undergo addition reactions with alkenes and alkynes.
Biochemical and Physiological Effects
2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester in lab experiments is its versatility in organic synthesis. It can be used to form a wide range of compounds and is relatively easy to handle and purify. However, its pungent odor and potential for irritation make it difficult to work with in large quantities.
Future Directions
There are several future directions for research on 2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester. One area of interest is its potential use in drug development. It has been shown to have antifungal and antibacterial properties and may be useful in the development of new antibiotics. Additionally, it has been studied for its potential use in the development of new materials, including polymers and coatings. Further research is needed to fully understand its properties and potential applications in these areas.
In conclusion, 2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester is a versatile compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications in drug development and materials science.
Synthesis Methods
2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester can be synthesized by reacting propionic acid with acetylene in the presence of a catalyst. The resulting product is then purified through distillation to obtain the final product. This method is commonly used in laboratory settings and has been optimized for higher yields and purity.
Scientific Research Applications
2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester has various scientific research applications. It is commonly used as a reagent in organic synthesis to form various compounds, including esters, ketones, and aldehydes. It is also used as a flavoring agent in the food industry due to its fruity aroma. Additionally, it has been studied for its potential use in the development of new drugs and pharmaceuticals.
properties
CAS RN |
14447-03-1 |
|---|---|
Product Name |
2-Butynedioic acid, bis(1-methylethyl) ester |
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
dipropan-2-yl but-2-ynedioate |
InChI |
InChI=1S/C10H14O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h7-8H,1-4H3 |
InChI Key |
WGYNZBIFSWZNMA-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C#CC(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)C#CC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



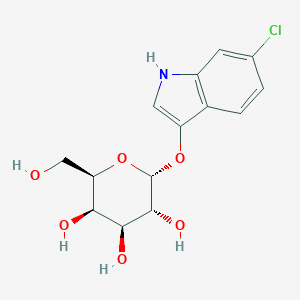
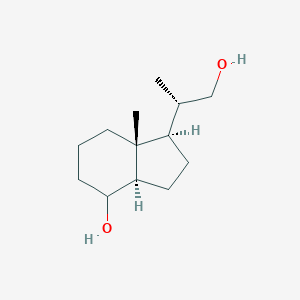
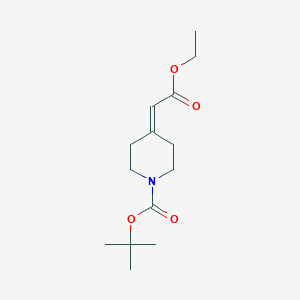
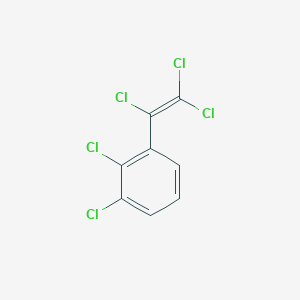

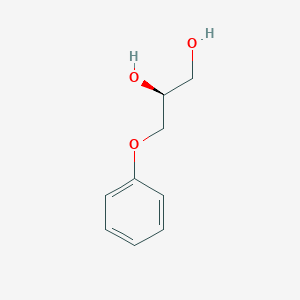




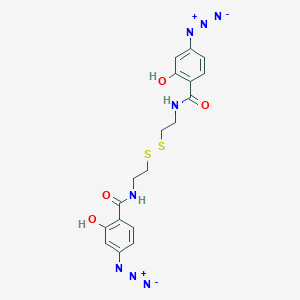
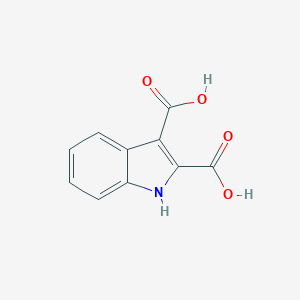
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B175011.png)
